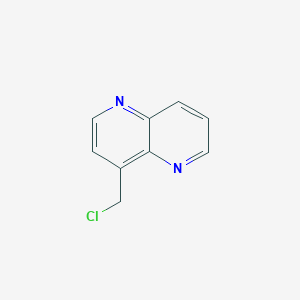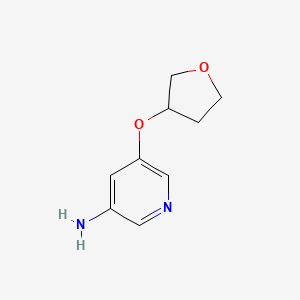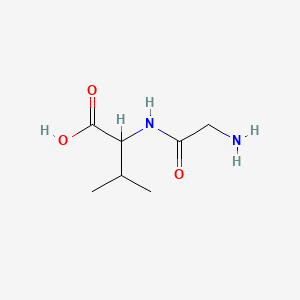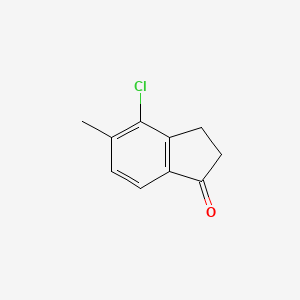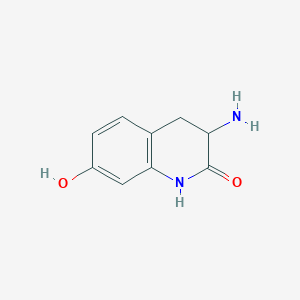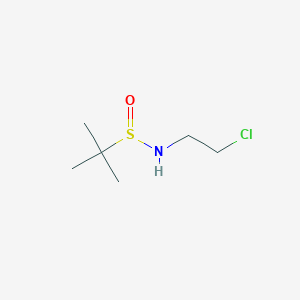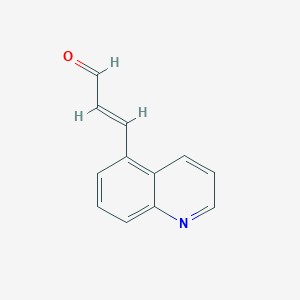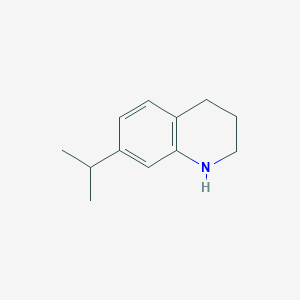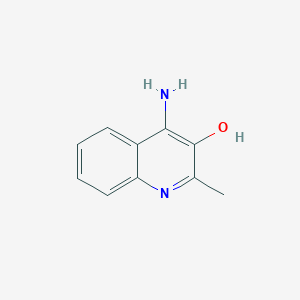
4-Amino-2-methylquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methylquinolin-3-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of an amino group at the 4-position and a hydroxyl group at the 3-position of the quinoline ring makes this compound a compound of significant interest in scientific research.
Métodos De Preparación
The synthesis of 4-Amino-2-methylquinolin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ethoxymethylenemalonate, followed by subsequent functional group modifications. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process .
Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the synthesis. For example, copper-catalyzed reactions in the presence of ligands such as proline have been employed to synthesize quinoline derivatives, including this compound .
Análisis De Reacciones Químicas
4-Amino-2-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Amino-2-methylquinolin-3-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Amino-2-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately bacterial death . Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
4-Amino-2-methylquinolin-3-ol can be compared with other quinoline derivatives such as:
2-Methylquinolin-3-ol: Lacks the amino group at the 4-position, resulting in different biological activities and chemical reactivity.
4-Aminoquinoline: Lacks the hydroxyl group at the 3-position, which affects its solubility and interaction with biological targets.
4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: A derivative with additional substituents that enhance its potency as an enzyme inhibitor.
The unique combination of the amino and hydroxyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
61358-60-9 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
4-amino-2-methylquinolin-3-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3,(H2,11,12) |
Clave InChI |
VMKZIPCRYZVFSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)
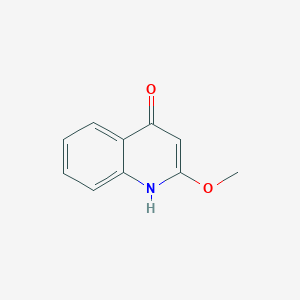
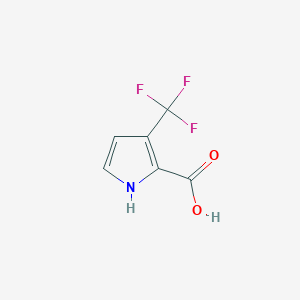
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)
